

Boiling Point Variations Among Dodecane Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Ethyl-3-methylnonane*

Cat. No.: *B14558122*

[Get Quote](#)

An examination of the boiling points of dodecane and its structural isomers reveals a clear correlation between molecular branching and volatility. This guide provides a comparative analysis of the boiling points of selected dodecane isomers, supported by experimental data and detailed methodologies for their determination.

For researchers and professionals in drug development and chemical sciences, understanding the physical properties of organic compounds is paramount. The boiling point, a fundamental characteristic, is significantly influenced by intermolecular forces, which are in turn dictated by molecular structure. In the case of alkanes such as dodecane (C₁₂H₂₆), the degree of branching in its isomers plays a critical role in determining these forces and, consequently, the boiling point.

Comparative Boiling Point Data

The following table summarizes the boiling points of n-dodecane and four of its branched isomers. The data illustrates that as the degree of branching increases, the boiling point decreases. This phenomenon is attributed to the reduction in surface area available for intermolecular van der Waals forces. The more compact, spherical shape of highly branched isomers limits their contact with neighboring molecules, leading to weaker attractions that are more easily overcome by thermal energy.

Compound Name	Chemical Structure	Boiling Point (°C)
n-Dodecane	CH ₃ (CH ₂) ₁₀ CH ₃	214 to 218 °C[1][2]
2-Methylundecane	CH ₃ (CH ₂) ₈ CH(CH ₃) ₂	210 °C[3][4]
2,2,4,6,6-Pentamethylheptane	(CH ₃) ₃ CCH ₂ CH(CH ₃)CH ₂ C(CH ₃) ₃	177.00 to 178.00 °C[5]
2,2,3,4,5,5-Hexamethylhexane	(CH ₃) ₃ CCH(CH ₃)CH(CH ₃)C(CH ₃) ₃	~192 °C (465 K)[6]
2,2,3,3,4,4-Hexamethylhexane	CH ₃ CH ₂ C(CH ₃) ₂ C(CH ₃) ₂ C(CH ₃) ₂ CH ₃	~192 °C (465 K)[7]

Note: Boiling points can be reported as a range due to experimental variations.

Experimental Protocol: Micro-Boiling Point Determination

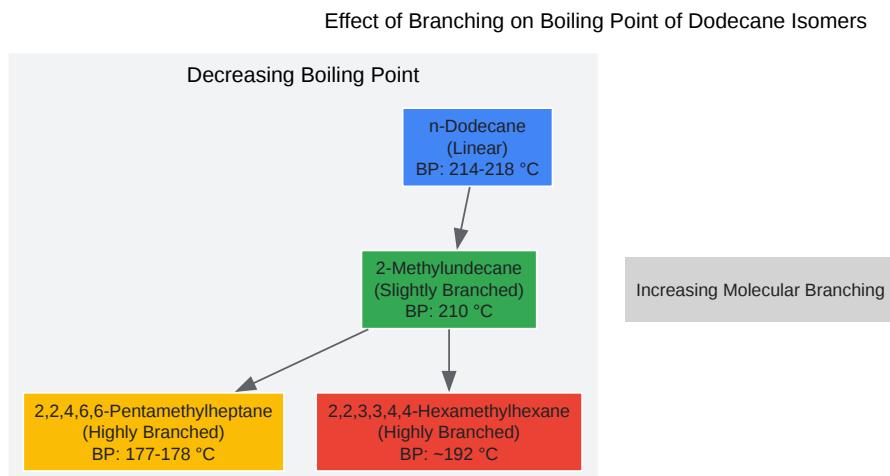
The boiling points cited in this guide can be determined using various experimental techniques. A common and efficient method for small sample volumes is the micro-boiling point determination using a Thiele tube or a similar heating block apparatus.[8]

Objective: To accurately measure the boiling point of a liquid organic compound.

Materials:

- Thiele tube or melting point apparatus with a heating block
- Thermometer
- Capillary tubes (sealed at one end)
- Small test tube or fusion tube
- Liquid sample (a few mL)
- Heat source (e.g., Bunsen burner or heating mantle)

- Stand and clamps


Procedure:

- Sample Preparation: A small amount of the liquid sample is placed into the small test tube or fusion tube.
- Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample within the test tube.
- Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in the Thiele tube containing a high-boiling point liquid (like mineral oil) or placed in the heating block of a melting point apparatus.
- Heating: The apparatus is gently heated.^[8] Initially, a stream of air bubbles will be observed escaping from the open end of the capillary tube.
- Observation: As the temperature approaches the boiling point of the sample, the rate of bubbling will increase significantly as the vapor pressure of the sample overcomes the atmospheric pressure.
- Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^{[8][9]} This indicates that the vapor pressure inside the capillary is equal to the external atmospheric pressure.
- Recording: The temperature is recorded at the moment the liquid enters the capillary. For accuracy, the determination can be repeated.

Relationship Between Molecular Structure and Boiling Point

The following diagram illustrates the inverse relationship between the degree of branching in dodecane isomers and their boiling points. The linear n-dodecane molecule has the largest surface area, leading to the strongest intermolecular forces and the highest boiling point. As

branching increases, the molecules become more compact, reducing the surface area and weakening the van der Waals forces, which results in lower boiling points.

[Click to download full resolution via product page](#)

Caption: Branching in dodecane isomers lowers boiling points.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. 2-methylundecane [chemister.ru]
- 4. labsolu.ca [labsolu.ca]

- 5. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodsentscompany.com]
- 6. 2,2,3,4,5,5-hexamethylhexane [webbook.nist.gov]
- 7. Buy 2,2,3,3,4,4-Hexamethylhexane (EVT-14695937) | 62185-11-9 [evitachem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. jove.com [jove.com]
- To cite this document: BenchChem. [Boiling Point Variations Among Dodecane Isomers: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14558122#comparison-of-the-boiling-points-of-dodecane-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com